molecular formula C11H21N3O2 B15053184 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone

Cat. No.: B15053184
M. Wt: 227.30 g/mol
InChI Key: VCASRLCATMOFBQ-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone is a chemical compound that features both piperazine and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone typically involves the reaction of piperazine with 4-piperidinol in the presence of a suitable activating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

1-piperazin-1-yl-2-piperidin-4-yloxyethanone

InChI

InChI=1S/C11H21N3O2/c15-11(14-7-5-13-6-8-14)9-16-10-1-3-12-4-2-10/h10,12-13H,1-9H2

InChI Key

VCASRLCATMOFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)N2CCNCC2

Origin of Product

United States

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